3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNXIDSEVKPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound characterized by its unique structural features, including a cyclopentane fused with a pyrrole ring. This compound exhibits potential biological activities due to its functional groups, which may interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O2. The compound features:
- An amino group , which can participate in hydrogen bonding and nucleophilic reactions.
- A hydroxymethyl substituent , enhancing its reactivity and potential interactions with biological systems.
- A cyclopentane moiety that provides a rigid framework, influencing its conformational properties.
Biological Activity Overview
Research into compounds with similar structures has revealed various pharmacological properties, including:
- Antimicrobial activity : Compounds with fused pyrrole structures have shown efficacy against various pathogens.
- Neuroprotective effects : Some derivatives exhibit protective properties in neurodegenerative disease models.
- Anticancer potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The amino and hydroxymethyl groups may facilitate binding to target proteins, modulating their activity and influencing various biological pathways.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds highlights its unique characteristics and potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Azaspiro structure | Antimicrobial activity |
| Hexahydrocyclopenta[c]pyrrole derivatives | Similar ring structure | Neuroprotective effects |
| Pyrrolidine-based inhibitors | Amino and carbonyl groups | Antiviral properties |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of pyrrole derivatives, including those similar to this compound:
- Cytotoxicity Studies : Various pyrrole derivatives were tested against cancer cell lines such as HepG2 and EACC using resazurin assays. Some compounds exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
- Antioxidant Activity : In vitro assays demonstrated that certain derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Docking Studies : Computational docking studies have been employed to predict the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Differences
- Reactivity: The target compound’s amino group likely enhances solubility compared to the chloro analog (CAS 2098108-82-6), but may reduce stability under oxidative conditions .
- Binding Affinity : Trifluoromethylphenyl-substituted analogs (e.g., Compound 41) exhibit strong RBP4 antagonism due to hydrophobic interactions, whereas the hydroxymethyl group in the target compound may favor polar binding pockets .
- Synthetic Complexity : Compounds like 48 require multi-step syntheses (e.g., HBTU coupling), whereas the target compound could be synthesized via reductive amination of the corresponding ketone precursor .
Preparation Methods
Formation of the Hexahydrocyclopenta[c]pyrrole Core
- Starting materials : Cyclopentane derivatives or substituted pyrrolidine precursors.
- Method : Cyclization reactions using intramolecular nucleophilic attack or ring-closing metathesis.
- Conditions : Acidic or basic catalysis under controlled temperature.
- Outcome : Formation of the bicyclic hexahydrocyclopenta[c]pyrrole scaffold with defined stereochemistry.
Introduction of the Hydroxymethyl Group at the 3a-Position
- Approach : Hydroxymethylation via selective oxidation or nucleophilic substitution.
- Typical reagents : Formaldehyde or paraformaldehyde sources with reducing agents.
- Reaction conditions : Mild temperature, often in aqueous or alcoholic solvents to favor hydroxymethyl installation.
- Notes : Position-selective functionalization facilitated by ring strain and electronic effects.
Synthesis of the 3-amino-propan-1-one Side Chain and Coupling
- Preparation of side chain : The 3-amino-propan-1-one moiety can be synthesized via reductive amination or amide hydrolysis starting from protected precursors.
- Coupling method : Peptide coupling reagents such as HATU or EDCI enable amide bond formation between the bicyclic core and the side chain.
- Deprotection steps : Boc or other protecting groups are removed under acidic conditions (e.g., HCl in dioxane).
- Final modifications : Functional group transformations like trifluoroacetylation or dehydration to nitriles can be performed for derivative synthesis.
Representative Synthetic Route Example (Based on Peptidomimetic Analogues)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc deprotection of starting amine | HCl in dioxane, room temp | >90 | Removes protecting group to expose amine |
| 2 | Coupling with N-Boc-L-tert-leucine | HATU, DIPEA, DMF, 0 °C to RT | 75-85 | Formation of ester intermediate |
| 3 | Alkaline hydrolysis of ester | NaOH in aqueous solution | 80-90 | Converts ester to acid |
| 4 | Coupling of acid with bicyclic amine | HATU, DIPEA, DMF | 70-80 | Forms amide bond |
| 5 | Boc deprotection and trifluoroacetylation | TFAA, room temp | 65-75 | One-pot reaction for final functionalization |
Note: This sequence is adapted from synthetic methods used in related peptidomimetic compounds bearing the hexahydrocyclopenta[c]pyrrole core, which share structural similarities with the target compound.
Alternative Synthetic Approaches
- Dehydration with Burgess reagent : Used for converting amides to nitriles in the final steps of analog synthesis.
- Use of acid chlorides or anhydrides : For acylation of the bicyclic amine intermediate to introduce different substituents at the side chain.
- Reduction of cyano or ester groups : Sodium borohydride or sodium tetrahydroborate in solvents like 1,2-dimethoxyethane at low temperature can be employed for selective reduction steps in precursor synthesis.
Data Table: Summary of Key Reagents and Conditions
| Synthetic Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Boc deprotection | HCl in dioxane | Dioxane | RT | 1-2 h | >90 | Mild acidic conditions |
| Peptide coupling | HATU, DIPEA | DMF | 0 °C to RT | 2-4 h | 75-85 | Efficient amide bond formation |
| Alkaline hydrolysis | NaOH (aq) | Water/THF | RT | 1-3 h | 80-90 | Converts esters to acids |
| Trifluoroacetylation | TFAA | DCM or DMF | RT | 1 h | 65-75 | One-pot functionalization |
| Dehydration | Burgess reagent | DCM | RT | 2-4 h | 70-80 | Converts amides to nitriles |
Research Findings and Analysis
- The cyclopentyl proline scaffold in related compounds shows enhanced binding affinity and biological activity, indicating the importance of the bicyclic core in the target compound's synthesis and function.
- Functionalization at the P4 position (analogous to side chain modifications) significantly affects metabolic stability and inhibitory potency, guiding the choice of protecting groups and coupling reagents during synthesis.
- The use of mild deprotection and coupling conditions preserves stereochemical integrity, which is critical for biological activity.
- Alternative methods such as reduction of cyano intermediates and selective hydroxymethylation provide flexibility in synthetic design.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine derivatives and functional group modifications. Key steps may resemble methods used for structurally related compounds, such as:
- Cyclopenta-pyrrolidine core formation : Use of cycloaddition or ring-closing strategies under controlled temperatures (e.g., –20°C for diazomethane reactions) .
- Hydroxymethyl introduction : Alcohol protection/deprotection steps (e.g., tert-butyl carbamate intermediates) to preserve the hydroxymethyl group during synthesis .
- Amine coupling : Reaction of the ketone intermediate with an amino group source, monitored via TLC or HPLC for completion.
To maximize purity, column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol) are recommended . Purity should be validated using NMR (>95% purity) and LC-MS (to confirm molecular weight) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR (1H/13C) : Focus on the hexahydrocyclopenta[c]pyrrolidine ring protons (δ 1.5–3.0 ppm for fused cycloalkane signals) and the hydroxymethyl group (δ 3.4–3.8 ppm for –CH2OH) .
- IR Spectroscopy : Confirm the presence of amine (–NH2, ~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 240.2228 for C9H15F3N2O2 analogs) and rule out side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational modeling and experimental data (e.g., X-ray crystallography)?
- X-ray crystallography : Prioritize single-crystal analysis to unambiguously determine stereochemistry, as seen in studies of similar pyrrolidine derivatives .
- DFT calculations : Compare computed vs. experimental NMR chemical shifts (e.g., using Gaussian software) to validate proposed configurations .
- Circular Dichroism (CD) : Apply CD spectroscopy if chiral centers are present, correlating optical activity with crystallographic data .
Q. What experimental strategies are recommended for analyzing the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
- Forced Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Look for hydrolytic cleavage of the hydroxymethyl group or amine oxidation .
- Lyophilization : If hygroscopic, store lyophilized samples under argon at –20°C to prevent moisture-induced degradation .
- Stability-Indicating Assays : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to track degradation products .
Q. How can researchers design binding assays to evaluate interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
- Fluorescence Polarization : Use fluorescently labeled analogs to assess competitive binding in high-throughput screens .
Q. What methodologies are effective for troubleshooting low yields in the final coupling step of the synthesis?
- Reaction Optimization : Screen bases (e.g., triethylamine vs. NaH) and solvents (dichloromethane vs. THF) to enhance nucleophilicity of the amine .
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig-type couplings if aryl amines are involved .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times accordingly .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies between theoretical and observed HPLC retention times during purity analysis?
- Column Calibration : Run standards with known logP values to correlate retention times with hydrophobicity .
- Mobile Phase Adjustments : Modify acetonitrile/water ratios or add ion-pairing agents (e.g., TFA) to improve resolution .
- Mass Spectrometry Cross-Validation : Use LC-MS to confirm that the observed peak corresponds to the target compound’s molecular ion .
Q. What advanced techniques are recommended for elucidating the compound’s metabolic pathways in vitro?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
